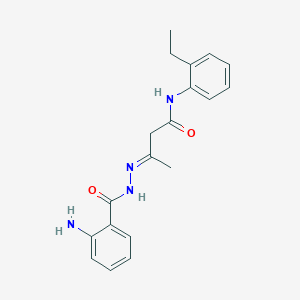![molecular formula C24H16ClFN4O B11565531 5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11565531.png)
5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a carboxamide group, a benzotriazole moiety, and additional chloro and fluoro substituents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and other areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its aromatic and heterocyclic components can be useful in designing new materials with specific electronic and optical properties.
Biology: The compound can be used in biological assays to study its effects on various cellular processes.
Industry: It may find applications in the development of new catalysts, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-FURAMIDE: This compound shares similar structural features but has a furan ring instead of a naphthalene core.
Quinoline Derivatives: These compounds also contain aromatic and heterocyclic components and exhibit similar biological activities.
Uniqueness
The uniqueness of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE lies in its specific combination of substituents and the presence of both naphthalene and benzotriazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C24H16ClFN4O |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
5-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H16ClFN4O/c1-14-12-22-23(29-30(28-22)16-10-8-15(26)9-11-16)13-21(14)27-24(31)19-6-2-5-18-17(19)4-3-7-20(18)25/h2-13H,1H3,(H,27,31) |
InChI-Schlüssel |
HTAZDBMNNWLPEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)
![(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)

![2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11565477.png)
![N-[(1Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11565491.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11565492.png)
![2-[1-(2-phenylethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11565500.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11565501.png)
![N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11565504.png)
![5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11565508.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11565517.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565518.png)
